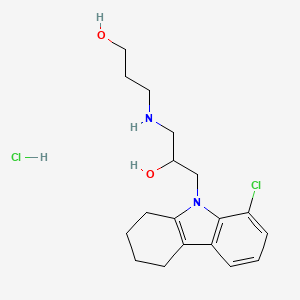
3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O2 and its molecular weight is 373.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Various methods have been developed for synthesizing carbazole derivatives, including hydroxylic ionic liquids with nitrogenous centers, achieved through reactions like the equimolar neutralization of compounds to produce hydroxylic ionic liquids with notable properties like low glass transition temperatures and high conductivity under anhydrous conditions (Shevchenko et al., 2017). Similarly, novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have been synthesized for antifungal applications, demonstrating the versatility of carbazole derivatives in designing new types of antifungal agents (Rad et al., 2016).
Chemical Properties and Applications
Carbazole derivatives exhibit a range of chemical properties that make them suitable for various applications, including their use as potential anticancer agents, highlighted by the synthesis and evaluation of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines for their effects on cell proliferation and survival in cancer models (Temple et al., 1983). The unique properties of carbazoles, such as their planar and dipolar characteristics, have been explored for membrane-targeting antibacterial agents, showcasing the broad-spectrum antibiotic activity against pathogenic bacteria (Hurley et al., 2015).
Potential Research and Development Areas
Antimicrobial and Antifungal Research
Carbazole derivatives, through their novel synthesis and biological evaluation, have shown promising results as antifungal agents, indicating potential areas for further research and development in combating fungal infections and exploring their applications in antibacterial activities (Rad et al., 2016).
Material Science
The synthesis and properties of protic hydroxylic ionic liquids with nitrogenous centers suggest applications in material science, particularly in the development of materials with specific conductivity and temperature-resistance properties (Shevchenko et al., 2017).
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c19-16-7-3-6-15-14-5-1-2-8-17(14)21(18(15)16)12-13(23)11-20-9-4-10-22;/h3,6-7,13,20,22-23H,1-2,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAPXRMTNUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNCCCO)O)C(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
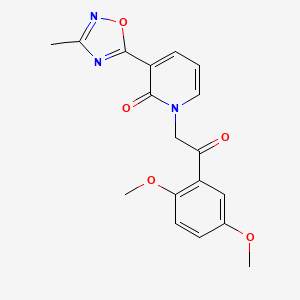
![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)

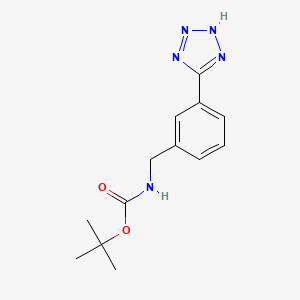
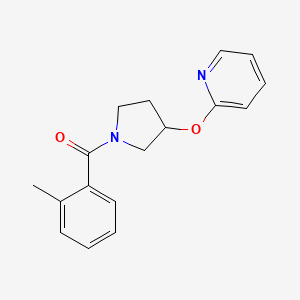
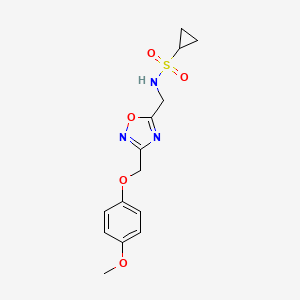
![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
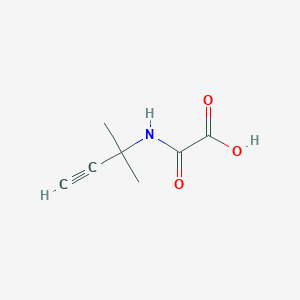

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)
![1,3-Dimethyl-5-[(1-phenylethylamino)methyl]benzimidazol-2-one;hydrochloride](/img/structure/B2414843.png)
